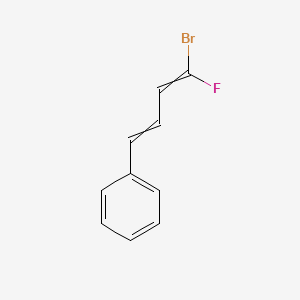
(4-Bromo-4-fluorobuta-1,3-dien-1-YL)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-4-fluorobuta-1,3-dien-1-yl)benzene is a chemical compound with the molecular formula C10H8BrF. It is a derivative of butadiene, featuring both bromine and fluorine substituents on the butadiene moiety, and a benzene ring attached to the butadiene chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-4-fluorobuta-1,3-dien-1-yl)benzene typically involves the halogenation of butadiene derivatives followed by coupling with benzene derivatives. One common method is the bromination of 4-fluorobutadiene, followed by a palladium-catalyzed coupling reaction with a benzene derivative under controlled conditions. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and coupling reactions in continuous flow reactors. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-4-fluorobuta-1,3-dien-1-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction Reactions: Reduction can lead to the formation of alkenes or alkanes by removing the halogen atoms.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas is a typical method.
Major Products
Substitution: Products include various substituted butadiene derivatives.
Oxidation: Products include epoxides and other oxygenated compounds.
Reduction: Products include alkenes and alkanes.
Scientific Research Applications
(4-Bromo-4-fluorobuta-1,3-dien-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Bromo-4-fluorobuta-1,3-dien-1-yl)benzene involves its interaction with various molecular targets. The compound can undergo electrophilic addition reactions due to the presence of electron-withdrawing halogen atoms. These reactions can lead to the formation of reactive intermediates that interact with biological molecules or other chemical species. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromo-4-chlorobuta-1,3-dien-1-yl)benzene
- (4-Bromo-4-iodobuta-1,3-dien-1-yl)benzene
- (4-Fluoro-4-chlorobuta-1,3-dien-1-yl)benzene
Uniqueness
(4-Bromo-4-fluorobuta-1,3-dien-1-yl)benzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
920276-45-5 |
|---|---|
Molecular Formula |
C10H8BrF |
Molecular Weight |
227.07 g/mol |
IUPAC Name |
(4-bromo-4-fluorobuta-1,3-dienyl)benzene |
InChI |
InChI=1S/C10H8BrF/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-8H |
InChI Key |
FRAZEIWMKUTZGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C(F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Cyclopentyl-N-1,4-dioxaspiro[4.5]decan-8-yl-N'-1,3-thiazol-2-ylurea](/img/structure/B14177367.png)

![(2R)-2-(4-chlorophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14177379.png)

![N-(2,4-Difluorophenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]butanamide](/img/structure/B14177391.png)

![4-[5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-yl]morpholine](/img/structure/B14177408.png)
![N-[1-(2,5-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydroxylamine](/img/structure/B14177417.png)


![([1,1'-Biphenyl]-3-yl)(9H-beta-carbolin-1-yl)methanone](/img/structure/B14177453.png)


